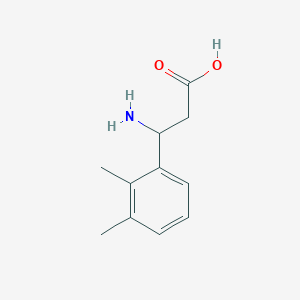

3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2,3-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLCQYMIXBDOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271375 | |

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412925-12-3 | |

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412925-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2,3-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted β-amino acid of significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of β-peptides, which exhibit unique conformational properties and enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. This document details a robust synthetic pathway, outlines a step-by-step experimental protocol, and provides a thorough guide to the analytical characterization of the title compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, enabling the reliable synthesis and validation of this important molecular scaffold.

Introduction: The Significance of Substituted β-Amino Acids

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural modification imparts profound changes in their chemical and biological properties. Peptides and other molecules incorporating β-amino acid residues often adopt stable secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides. Furthermore, the presence of the β-amino acid backbone confers remarkable resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

The title compound, this compound, is a fascinating example of a β-amino acid with a substituted aryl moiety. The 2,3-dimethylphenyl group introduces specific steric and electronic features that can influence molecular interactions and biological activity. The synthesis and characterization of such tailored building blocks are paramount for exploring their potential in various therapeutic areas, including as components of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This guide provides a detailed roadmap for the successful laboratory-scale preparation and rigorous analytical confirmation of this valuable compound.

Synthetic Strategy: A Rational Approach to this compound

Several synthetic routes can be envisioned for the preparation of β-amino acids. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, a modified one-pot Mannich-type reaction was selected as the most judicious approach. This three-component condensation reaction offers an elegant and convergent pathway to the target molecule.

The chosen strategy involves the reaction of 2,3-dimethylbenzaldehyde, malonic acid, and an ammonia source (in the form of ammonium acetate) in a suitable solvent. The causality behind this choice lies in the well-established reliability of the Mannich reaction for the synthesis of β-amino carbonyl compounds, which can be readily converted to the desired β-amino acids.[1]

Reaction Mechanism

The reaction proceeds through a cascade of interconnected equilibria. Initially, 2,3-dimethylbenzaldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. Concurrently, malonic acid is deprotonated to form an enolate. The crucial carbon-carbon bond-forming step involves the nucleophilic addition of the malonate enolate to the electrophilic imine. Subsequent decarboxylation of the resulting adduct, followed by hydrolysis during workup, affords the final product, this compound.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents

-

2,3-Dimethylbenzaldehyde (98%)

-

Malonic acid (99%)

-

Ammonium acetate (98%)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Deionized water

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylbenzaldehyde (10.0 g, 74.5 mmol), malonic acid (8.5 g, 81.7 mmol), and ammonium acetate (11.5 g, 149 mmol).

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath for 1 hour. The product will precipitate out of the solution.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of hot deionized water.

-

If necessary, add a few drops of 1 M HCl to aid dissolution.

-

Slowly add 1 M NaOH dropwise to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7), at which point the purified product will precipitate.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

4.1.1. Sample Preparation for NMR

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

4.1.2. Expected ¹H NMR Spectral Data (in D₂O, 400 MHz)

The following table summarizes the predicted proton NMR signals. The chemical shifts are estimates based on the structure and data from similar compounds.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons (Ar-H) |

| ~4.5 | t | 1H | Methine proton (-CH(NH₂)-) |

| ~2.7-2.9 | m | 2H | Methylene protons (-CH₂-COOH) |

| ~2.3 | s | 3H | Methyl protons (Ar-CH₃) |

| ~2.2 | s | 3H | Methyl protons (Ar-CH₃) |

4.1.3. Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz)

The following table summarizes the predicted carbon NMR signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| ~140 | Aromatic quaternary carbon |

| ~138 | Aromatic quaternary carbon |

| ~136 | Aromatic quaternary carbon |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~55 | Methine carbon (-CH(NH₂)-) |

| ~40 | Methylene carbon (-CH₂-COOH) |

| ~20 | Methyl carbon (Ar-CH₃) |

| ~15 | Methyl carbon (Ar-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

4.2.1. Sample Preparation and Analysis

A dilute solution of the sample in a suitable solvent (e.g., methanol/water) can be analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode.

4.2.2. Expected Mass Spectrum

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z = 194.12.

-

Key Fragmentation Patterns: Common fragmentation pathways for β-amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the amino group (-NH₂, 17 Da).[5][6][7] Therefore, significant fragments may be observed at:

-

m/z = 149.11 ([M+H - COOH]⁺)

-

m/z = 177.11 ([M+H - NH₃]⁺)

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

4.3.1. Sample Preparation

The IR spectrum can be obtained using a potassium bromide (KBr) pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

4.3.2. Expected Characteristic IR Absorption Bands

The following table lists the key functional groups and their expected absorption ranges.[8][9][10]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H | Amine stretching (can be broad) |

| 3300-2500 | O-H | Carboxylic acid O-H stretching (broad) |

| 3050-3000 | C-H | Aromatic C-H stretching |

| 2980-2850 | C-H | Aliphatic C-H stretching |

| ~1700 | C=O | Carboxylic acid C=O stretching |

| ~1600 & ~1475 | C=C | Aromatic C=C stretching |

| ~1580 | N-H | Amine N-H bending |

Visualization of the Characterization Workflow

Caption: A diagram showing the relationship between the different analytical techniques used for the characterization of the final product.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The described one-pot Mannich-type reaction provides an efficient and reliable method for the preparation of this valuable β-amino acid. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of the product's identity and purity. By providing a clear rationale for the chosen methodologies and detailed experimental procedures, this guide aims to empower researchers in the field of medicinal chemistry and drug development to confidently synthesize and utilize this important molecular building block in their research endeavors.

References

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link][1]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. [Link]

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B. [Link][2]

-

One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

-

One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. SciSpace. [Link]

-

Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

-

3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link][3]

-

Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Organic Chemistry Portal. [Link]

-

13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. [Link][4]

-

1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][6]

-

(3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

-

The principal FTIR peaks for the proteins studied. ResearchGate. [Link][1]

-

Representative types of fragments typically observed in mass spectra. ResearchGate. [Link]

-

FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link][8]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link][9]

-

Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. [Link][14]

-

FTIR Analysis of Protein Structure. University of Wisconsin-Madison. [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. Ritter reaction - Wikipedia [en.wikipedia.org]

- 12. Ritter Reaction [organic-chemistry.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics that govern the behavior of this molecule, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Introduction

This compound is a substituted β-amino acid. The unique structural features of this compound, specifically the dimethylphenyl group, are of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is a critical first step in elucidating its potential applications, from novel therapeutics to specialized polymers. This guide is structured to provide not just a list of properties, but a deeper understanding of why each is important and how to reliably measure it in a laboratory setting.

Compound Identification

A crucial starting point for any scientific investigation is the unambiguous identification of the compound of interest.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 412925-12-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | - |

| Molecular Weight | 207.27 g/mol | - |

| Canonical SMILES | CC1=C(C=CC=C1C(CC(=O)O)N)C | - |

Acidity and Basicity: pKa Determination

The pKa values of a molecule are fundamental to understanding its ionization state at a given pH. For an amino acid, which contains both a basic amino group and an acidic carboxylic acid group, there will be at least two pKa values. These values dictate the molecule's charge, which in turn influences its solubility, membrane permeability, and interaction with biological targets.[2] In aqueous solutions at physiological pH, amino acids typically exist as zwitterions, with a protonated amino group and a deprotonated carboxyl group.[2]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[3] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, though this can slightly alter the apparent pKa.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

pH Measurement: After each addition of titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Titration with Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.[4][5] The inflection point of the curve indicates the equivalence point.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Predicted pKa Values

While experimental determination is essential, the pKa values for the carboxylic acid and amino groups of this compound can be estimated based on similar structures.

| Functional Group | Predicted pKa Range |

| Carboxylic Acid | 3.5 - 4.5 |

| Amino Group | 9.0 - 10.0 |

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. A compound's solubility in various media provides insights into its polarity and potential behavior in different biological environments.[6]

Experimental Protocol: Kinetic Solubility Assessment

A systematic approach to solubility testing involves assessing the compound's solubility in a range of solvents, from aqueous buffers to organic media.

Methodology:

-

Solvent Selection: Prepare a panel of relevant solvents, including:

-

Deionized water

-

Aqueous buffer at pH 2.0 (e.g., 0.01 M HCl)

-

Aqueous buffer at pH 7.4 (e.g., Phosphate-Buffered Saline)

-

Aqueous buffer at pH 9.0 (e.g., Borate buffer)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

-

Sample Preparation: In separate, small, sealed vials, add a pre-weighed amount of this compound (e.g., 1 mg).

-

Solvent Addition: To each vial, add the selected solvent in small, incremental volumes (e.g., 100 µL).

-

Agitation and Observation: After each addition, vigorously agitate the vial for a set period (e.g., 1-2 minutes) and visually inspect for complete dissolution.

-

Equilibration: For poorly soluble samples, allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for an extended period (up to 24 hours) with continuous agitation to ensure saturation is reached.

-

Quantification (Optional): For a more precise measurement, the supernatant of the saturated solution can be separated by centrifugation, and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as HPLC-UV.

Caption: Systematic workflow for solubility determination.

Expected Solubility Profile

Based on its structure (containing both polar, ionizable groups and a non-polar dimethylphenyl ring), the following solubility profile can be anticipated:

| Solvent | Expected Solubility | Rationale |

| Aqueous Acid (pH < pKa of COOH) | Moderate to High | The amino group is protonated, forming a soluble salt. |

| Water (neutral pH) | Low to Moderate | Zwitterionic form may have limited solubility. |

| Aqueous Base (pH > pKa of NH₃⁺) | Moderate to High | The carboxylic acid group is deprotonated, forming a soluble salt. |

| Polar Organic Solvents (e.g., Methanol, DMSO) | High | The molecule has sufficient polarity to interact with these solvents. |

| Non-polar Organic Solvents (e.g., Hexane) | Low | The polar functional groups limit solubility in non-polar media. |

Lipophilicity: LogP Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[7] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for LogP determination.[8]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by mixing them and allowing them to separate before use.

-

Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

Experimental Protocol: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more efficient method for estimating LogP.[8][9] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Methodology:

-

Standard Selection: A series of reference compounds with known LogP values are selected.

-

Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture).

-

Analysis of Standards: The reference compounds are injected, and their retention times (t_R) are recorded. The dead time (t_0) is also determined using a non-retained compound.

-

Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R - t_0) / t_0.

-

Analysis of the Target Compound: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Estimation: The log k' for the target compound is calculated, and its LogP value is interpolated from the calibration curve.

Caption: Workflows for LogP determination by Shake-Flask and RP-HPLC methods.

Melting Point

The melting point of a solid crystalline compound is a key physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Aromatic protons in the 7.0-7.5 ppm region. - A multiplet for the chiral proton adjacent to the amino and phenyl groups. - Signals for the two methyl groups on the phenyl ring. - Methylene protons adjacent to the chiral center and the carboxyl group. - Broad signals for the amino and carboxylic acid protons, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). - Aromatic carbon signals in the 120-150 ppm range. - A signal for the chiral carbon attached to the amino group. - Signals for the two methyl carbons. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - An N-H stretch from the amino group (~3300-3500 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-H stretches from the aromatic and aliphatic portions. |

| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₂H₁₇NO₂. |

Conclusion

The physicochemical properties detailed in this guide are fundamental to the scientific exploration of this compound. By employing the robust experimental protocols outlined herein, researchers can generate the critical data needed to advance our understanding of this compound and unlock its potential in various scientific and industrial applications. The provided methodologies serve as a validated starting point for comprehensive characterization, ensuring data integrity and reproducibility.

References

-

Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Amino acid. Wikipedia. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. PubMed. Available from: [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. Available from: [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available from: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Physico-Chemical Properties of Amino acids. YouTube. Available from: [Link]

-

APDbase: Amino acid Physicochemical properties Database. PMC - NIH. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent ? ResearchGate. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

(3S)-3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Available from: [Link]

- Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

How to calculate pKa. BYJU'S. Available from: [Link]

-

(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Veeprho. Available from: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

-

3-(Dimethylamino)propanoic acid. PubChem. Available from: [Link]

-

3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. Available from: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available from: [Link]

-

(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. Available from: [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

-

3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. Available from: [Link]

-

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem. Available from: [Link]

-

Phenylalanine (data page). Wikipedia. Available from: [Link]

- Amino acid derivative, preparation method and application thereof. Google Patents.

-

3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Available from: [Link]

Sources

- 1. 412925-12-3|this compound|BLD Pharm [bldpharm.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. acdlabs.com [acdlabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Solid-State Analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid: A Prospective Guide to Crystal Structure and Physicochemical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The meticulous characterization of an active pharmaceutical ingredient's (API) solid-state properties is a cornerstone of modern drug development, directly influencing its stability, bioavailability, and manufacturability. This guide presents a comprehensive, prospective workflow for the full solid-state analysis of a novel β-amino acid, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. As no public crystallographic data for this specific compound exists, this document serves as an expert-led roadmap, detailing the necessary steps from synthesis verification to definitive crystal structure elucidation. We will explore the causality behind experimental choices in crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic verification, providing field-proven protocols and data interpretation strategies for researchers.

Introduction: The Significance of Solid-State Characterization

3-Amino-3-arylpropanoic acids are a class of β-amino acids that serve as crucial precursors and structural motifs in medicinal chemistry, notably in the synthesis of β-lactams and bioactive peptides.[1] The specific substitution pattern on the aryl ring can significantly modulate the molecule's pharmacological and physicochemical properties. The title compound, this compound, represents a novel entity whose solid-state characteristics are uncharacterized.

Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), provides definitive proof of a molecule's structure, stereochemistry, and intermolecular interactions.[2][3] Such insights are critical for structure-activity relationship (SAR) studies and for identifying potential liabilities like polymorphism—the ability of a compound to exist in multiple crystal forms, which can have different physical properties.[4][5] This guide provides an integrated, multi-technique approach to thoroughly characterize this novel compound.

Section 1: Synthesis and Spectroscopic Verification

Before any crystallization or solid-state analysis can commence, the chemical identity and purity of the bulk material must be unequivocally confirmed.

Proposed Synthesis Route

A plausible and efficient method for synthesizing 3-amino-3-arylpropionic acids is a one-pot reaction involving an appropriate aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent like 1-butanol, refluxed until the evolution of CO₂ ceases.[6] This approach is robust and has been successfully applied to a variety of substituted aldehydes.

Experimental Protocol: Synthesis

-

To a round-bottom flask, add 2,3-dimethylbenzaldehyde, 1.1 equivalents of malonic acid, and 2.3 equivalents of ammonium acetate.

-

Add 1-butanol to the flask to serve as the reaction solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until gas evolution is no longer observed.

-

Allow the reaction mixture to cool to room temperature. The product is expected to precipitate.

-

Filter the resulting solid precipitate.

-

Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and finally, water to remove unreacted starting materials and inorganic salts.

-

Dry the purified product under vacuum at 80-100 °C for 8-10 hours.

Structural Verification

Spectroscopic methods provide the necessary confirmation of the synthesized molecule's structure. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, while nuclear magnetic resonance (NMR) spectroscopy elucidates the precise bonding arrangement of atoms.[7][8]

Protocol: Spectroscopic Analysis

-

FTIR Spectroscopy: Acquire a spectrum of the solid sample. The expected characteristic absorptions include broad O-H stretches from the carboxylic acid, N-H stretches from the amine, and a sharp C=O stretch from the carbonyl group.[9]

-

¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Confirm the presence of aromatic protons, the two methyl group singlets, the methine proton adjacent to the amine, and the diastereotopic protons of the adjacent methylene group. Integration of the peaks should provide the relative number of hydrogen atoms.[9]

-

¹³C NMR: Identify the distinct carbon signals for the aromatic ring, the two methyl groups, the carbonyl carbon, and the two aliphatic carbons.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the molecular formula.

These verification steps are critical to ensure that the material being crystallized is indeed the correct, pure compound.

Section 2: Crystallization Strategies for Single-Crystal Growth

The success of SC-XRD is entirely dependent on the quality of the single crystal.[10] Growing diffraction-quality crystals (typically 0.1-0.3 mm in size, transparent, and without visible flaws) is often the most challenging step. For amino acids, several methods can be employed.[11][12]

Experimental Protocol: Crystal Growth

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but significantly more soluble when heated.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or film containing small perforations to allow the solvent to evaporate slowly over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Ensure the solution is free of any undissolved solids by hot filtration.

-

Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a large, insulated container (like a dewar) to slow the rate of heat loss.[10]

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "precipitant solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent").

-

Over time, the anti-solvent vapor will diffuse into the precipitant solvent, gradually reducing the compound's solubility and promoting crystallization.

-

The causality behind these methods is to approach supersaturation slowly and controllably, allowing molecules the time to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid or a microcrystalline powder.

Section 3: Comprehensive Physicochemical Characterization

A multi-faceted approach is essential to fully understand the solid-state properties of a new compound. The workflow below illustrates the relationship between the key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential crystal degradation.

-

Perform an initial unit cell determination.

-

Proceed with a full data collection, rotating the crystal and collecting diffraction patterns at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data, adjusting atomic positions, and displacement parameters to achieve the best fit. The quality of the fit is typically judged by the R-factor (residual factor), with lower values indicating a better fit.

-

-

Data Reporting: The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₁₇NO₂ | Confirms the elemental composition of the unit cell contents. |

| Formula Weight | 207.27 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10.1, 12.5, 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |

| Volume (ų) | 1205 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.14 g/cm³ | The theoretical density based on the crystal structure. |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 | Measures the agreement between the model and the observed diffraction data. |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline material.[13] It serves two key purposes in this context:

-

Phase Confirmation: The PXRD pattern of the bulk synthesized material can be compared to a pattern calculated from the SC-XRD data. A match confirms that the bulk material is of the same crystalline phase as the single crystal selected for analysis.[14]

-

Polymorph Screening: PXRD is the primary tool for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.[4][5]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the bulk crystalline material to ensure a random orientation of the crystallites.

-

Data Acquisition: Place the sample in the diffractometer and collect a diffraction pattern, typically over a 2θ range of 5° to 40°.

-

Analysis: Compare the experimental pattern with the one calculated from the SC-XRD data. Any significant differences may indicate the presence of impurities or a different polymorphic form.

Thermal Analysis (DSC/TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability and phase behavior of a pharmaceutical solid.[15][16]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, or solid-solid phase transitions.

-

TGA measures the change in a sample's mass as a function of temperature, revealing information about thermal decomposition and desolvation.[17]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the bulk sample into an aluminum pan.

-

DSC Analysis:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow to identify the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

-

TGA Analysis:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Monitor the sample's weight. A significant weight loss indicates decomposition.

-

Table 2: Hypothetical Thermal Analysis Data Summary

| Technique | Observation | Interpretation |

| DSC | Single sharp endotherm at 215 °C (Onset) | Indicates a distinct melting point of a crystalline solid. |

| TGA | No significant weight loss below 220 °C | Confirms the material is thermally stable up to its melting point and is not a solvate/hydrate. |

| TGA | Onset of decomposition at ~230 °C | Defines the upper limit of the compound's thermal stability. |

Section 4: Integrated Data Interpretation

The true power of this multi-technique approach lies in the synthesis of all the data.

-

The SC-XRD data provides the definitive molecular structure and reveals the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups, that hold the crystal lattice together. This is crucial for understanding the material's physical properties.

-

The PXRD data confirms that the bulk powder is the same phase as the single crystal, ensuring the relevance of the SC-XRD and thermal data to the entire batch.

-

The DSC and TGA data provide a clear picture of the material's thermal behavior, defining its melting point and decomposition temperature, which are critical parameters for drug formulation and processing.

Together, these analyses provide a comprehensive solid-state profile of this compound, establishing its identity, structure, purity, and thermal stability. This foundational knowledge is indispensable for any further drug development activities.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

- Method for crystallization of amino acids. (n.d.). Google Patents.

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com.

- Thermal Analysis of Pharmaceuticals. (n.d.). ResearchGate.

- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate.

- GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek.

- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7). NETZSCH Analyzing & Testing.

- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 1-2.

- Crystallization of Amino Acids. (n.d.). GEA.

- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Pharmaceutics.

- Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Organic Chemistry I. LibreTexts.

- Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.

- THE SHAPE CONTROL OF ESSENTIAL AMINO ACID USING CRYSTALLIZATION METHOD. (n.d.). World Scientific Publishing.

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). News-Medical.net.

- Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs.

- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.

- X-ray diffraction for pharmaceutical development. (n.d.). Malvern Panalytical.

- Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2011). Industrial & Engineering Chemistry Research, 50(13), 8163-8175.

- Powder X-ray Diffraction (XRD) for Pharmaceuticals. (2024, March 7). YouTube.

- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.

- Shine, T. D., & Glagovich, N. M. (2016). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Journal of Chemical Education, 93(7), 1278-1281.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Ossila.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(10), 5825-5837.

- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 903.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2019). ChemistrySelect, 4(29), 8495-8499.

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. mdpi.com [mdpi.com]

- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 5. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 12. gea.com [gea.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. tsijournals.com [tsijournals.com]

- 17. azom.com [azom.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry.[1][2] Unlike their α-amino acid counterparts, β-amino acids possess a more flexible backbone, which can impart unique conformational properties to peptides and other molecules, making them valuable building blocks in the design of novel therapeutics and peptidomimetics. The precise characterization of these molecules is paramount, and a combination of spectroscopic techniques provides the necessary structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a small molecule like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be beneficial.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene protons, and the two methyl groups on the phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Multiplet | 3H | Ar-H |

| ~ 4.0 - 4.2 | Triplet | 1H | -CH (NH₂) |

| ~ 2.6 - 2.8 | Doublet of doublets | 2H | -CH₂ COOH |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| Exchangeable | Broad singlet | 3H | -NH₂ , -COOH |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 7.1 - 7.3): The three protons on the dimethylphenyl ring are expected to appear as a complex multiplet in this region. The exact splitting pattern will depend on their coupling constants.

-

Methine Proton (δ 4.0 - 4.2): The proton attached to the chiral center (the carbon bearing the amino group) is expected to be a triplet due to coupling with the adjacent methylene protons. Its downfield shift is due to the deshielding effect of the adjacent amino group and phenyl ring.

-

Methylene Protons (δ 2.6 - 2.8): The two protons of the CH₂ group adjacent to the carboxylic acid will be diastereotopic and are expected to appear as a doublet of doublets due to coupling with the methine proton.

-

Methyl Protons (δ 2.2 and 2.3): The two methyl groups on the aromatic ring are in different chemical environments and are therefore expected to appear as two distinct singlets.

-

Exchangeable Protons: The protons of the amino and carboxylic acid groups are exchangeable and will likely appear as a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | -C OOH |

| ~ 138 - 142 | Aromatic C -CH₃ (x2) |

| ~ 125 - 135 | Aromatic C -H (x3) & Aromatic C -C(H) |

| ~ 50 - 55 | -C H(NH₂) |

| ~ 40 - 45 | -C H₂COOH |

| ~ 15 - 20 | Aromatic -C H₃ (x2) |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~175): The carboxylic acid carbon is expected to be the most downfield signal.

-

Aromatic Carbons (δ ~125 - 142): The six carbons of the dimethylphenyl ring will give rise to several signals in this region. The carbons bearing the methyl groups will have distinct chemical shifts from those bearing protons.

-

Methine Carbon (δ ~50 - 55): The carbon attached to the amino group will appear in this range.

-

Methylene Carbon (δ ~40 - 45): The carbon of the CH₂ group will be found in this region.

-

Methyl Carbons (δ ~15 - 20): The two methyl carbons on the aromatic ring will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.[3][4][5]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~ 1710 | C=O stretch | Carboxylic acid (-COOH) |

| ~ 1600 | N-H bend | Primary amine (-NH₂) |

| 1600, 1475 | C=C stretch | Aromatic ring |

| ~ 1300 | C-O stretch | Carboxylic acid (-COOH) |

| ~ 1200 | C-N stretch | Amine |

Interpretation of Predicted IR Spectrum:

-

N-H and O-H Stretching Region (3400 - 2500 cm⁻¹): A broad band is expected in this region due to the O-H stretching of the carboxylic acid, which will likely overlap with the N-H stretching vibrations of the primary amine.

-

Carbonyl Stretch ( ~1710 cm⁻¹): A strong, sharp absorption band characteristic of the C=O double bond in the carboxylic acid group is a key diagnostic peak.

-

N-H Bending (~1600 cm⁻¹): The bending vibration of the N-H bonds in the primary amine is expected in this region.

-

Aromatic C=C Stretching (1600, 1475 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-O and C-N stretching, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.

-

Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion can be selected and subjected to collision-induced dissociation (CID).[6][7]

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₅NO₂. The predicted mass spectral data is as follows:

| m/z (mass-to-charge ratio) | Ion | Notes |

| 194.1181 | [M+H]⁺ | Protonated molecular ion (in positive mode) |

| 192.0923 | [M-H]⁻ | Deprotonated molecular ion (in negative mode) |

| 148.1072 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 133.0966 | [M+H - HCOOH - CH₃]⁺ | Subsequent loss of a methyl group |

| 119.0861 | [C₉H₁₁]⁺ | Dimethylphenyl ethyl fragment |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 194.1181. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 192.0923. High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of amino acids is well-studied.[8][9][10] A common fragmentation pathway involves the loss of formic acid (HCOOH, 46 Da) from the protonated molecular ion. Another likely fragmentation is the cleavage of the C-C bond between the methine and methylene groups, leading to the formation of a stable benzylic carbocation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide has detailed the expected NMR, IR, and MS data based on established chemical principles and data from analogous structures. By understanding the predicted spectral features and the underlying reasons for their appearance, researchers can confidently approach the analysis and confirmation of this and similar β-amino acids, facilitating their use in drug discovery and development.

References

-

ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.

- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3302-3312.

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]

-

Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Available from: [Link]

-

Physical Chemistry Chemical Physics. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

-

PubMed. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

-

Mtoz Biolabs. What Is Fragmentation Analysis in Mass Spectrometry?. Available from: [Link]

-

Medizinische Fakultät Münster. Amino acids. Available from: [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available from: [Link]

-

PubMed. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Available from: [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

-

NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. Available from: [Link]

-

PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available from: [Link]

-

ResearchGate. On the Spectroscopic Analyses of Protein. Available from: [Link]

-

PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

-

Chegg.com. Solved 37. The NMR spectrum below is that of | Chegg.com. Available from: [Link]

-

Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]

-

ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

-

Reddit. HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Available from: [Link]

-

PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Available from: [Link]

-

FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

-

Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

-

Wikipedia. Phenylalanine (data page). Available from: [Link]

-

Avantes USA. SPECTROSCOPIC TECHNIQUES FOR PROTEIN ANALYSIS. Available from: [Link]

-

PubChem. 3-Amino-3-(2-hydroxyphenyl)propanoic acid. Available from: [Link]

-

PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Available from: [Link]

-

PubChem. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 6. scispace.com [scispace.com]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Amino acids [medizin.uni-muenster.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Diverse Biological Activities of Novel β-Amino Acid Derivatives

Introduction: The Structural Advantage of β-Amino Acids

In the landscape of medicinal chemistry and drug development, the quest for novel scaffolds that confer enhanced therapeutic properties is perpetual. While α-amino acids are the fundamental building blocks of life, their structural isomers, β-amino acids, have emerged as a class of molecules with profound potential.[1][2][3][4] This guide provides a technical overview of the burgeoning field of β-amino acid derivatives, detailing their biological activities, the experimental workflows used to validate them, and their promise in addressing significant therapeutic challenges.

The α- vs. β-Distinction: A Subtle Shift with Major Consequences

The core structural difference between α- and β-amino acids is the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon (the first carbon after the carboxyl group). In β-amino acids, it is attached to the β-carbon (the second carbon). This seemingly minor alteration introduces an additional carbon atom into the backbone, a change that fundamentally alters the molecule's conformational possibilities and biological stability.

The Foldamer Concept: Enhanced Stability and Unique Conformations

One of the most compelling reasons for the growing interest in β-amino acids is their ability to form stable, well-defined secondary structures, known as foldamers.[1][5] Peptides constructed from β-amino acids (β-peptides) can adopt unique helical, hairpin, and sheet-like structures that are resistant to degradation by common proteolytic enzymes.[3][6] This intrinsic enzymatic stability translates to improved pharmacokinetic profiles, a critical advantage for therapeutic candidates.[1][3][7] The incorporation of β-amino acids into otherwise conventional peptides can increase potency and metabolic resilience, making them powerful tools in peptidomimetic design.[5][6][8]

Rationale for Exploring β-Amino Acid Derivatives in Drug Discovery

The unique structural and stability characteristics of β-amino acids provide a strong rationale for their exploration as therapeutic agents. They serve as vital building blocks for a wide range of pharmaceutical and agrochemical molecules.[1][3][5] Their derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and neuro-active properties, positioning them as a versatile scaffold for addressing diseases from infectious agents to complex neurodegenerative disorders.[1][3][4]

Key Therapeutic Areas and Biological Activities

The structural diversity achievable with β-amino acid derivatives has led to the discovery of compounds with potent activity across multiple therapeutic areas.

Antimicrobial Agents: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the development of antimicrobials with novel mechanisms of action. β-Amino acid derivatives have shown significant promise in this domain.[9]

-

Antibacterial Activity : Novel thiazole derivatives incorporating a β-amino acid moiety have demonstrated potent and selective bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[10] Furthermore, certain β-amino acid derivatives have been identified as effective inhibitors of bacterial enzymes essential for cell wall synthesis, such as alanine racemase.[9] Several established quinolone antibiotics, including ofloxacin and norfloxacin, contain a β-amino acid structure, highlighting their utility in treating bacterial infections.[6]

-

Antifungal Activity : A number of β-amino acid derivatives have been synthesized and tested for their efficacy against pathogenic fungi.[1][3] Notably, specific derivatives have shown potent in vitro activity against Candida albicans, a common cause of opportunistic infections.[11][12] The natural compound cispentacin, an alicyclic β-amino acid, exhibits unique antifungal properties, and studies have shown that both the primary amino group and the carboxylic acid are essential for its potent activity.[13]

Anticancer Therapeutics: Targeting Malignant Cells

The development of selective and potent anticancer agents is a cornerstone of modern medicine. β-Amino acid derivatives have emerged as a promising class of compounds with diverse antitumor mechanisms.[1]

-

Induction of Apoptosis and Cell Cycle Arrest : Studies on amino acid hydroxyurea derivatives have shown they can induce cell cycle perturbations and apoptosis in metastatic colon cancer cell lines (SW620).[14] These effects are often dose-dependent, leading to an increase in programmed cell death.[14]

-

Broad-Spectrum Anticancer Activity : Synthetic small amphipathic β²,²-amino acid derivatives, originally designed based on antimicrobial peptide pharmacophores, have displayed significant anticancer potency.[15] One promising derivative showed high potency against 59 different human cancer cell lines, with IC₅₀ values in the sub-micromolar range for colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines.[15] Importantly, these compounds often exhibit low toxicity against non-cancerous cells, such as human red blood cells and lung fibroblasts, indicating a favorable therapeutic window.[15]

-

Mechanism of Action : A key mechanism identified for some anticancer β-amino acid derivatives is the inhibition of zinc-dependent histone deacetylases (HDACs).[14] HDACs are often overexpressed in colorectal cancer, and their inhibition can lead to cell cycle arrest and apoptosis, making them a valuable therapeutic target.[14]

Neuro-active Agents: Modulating Central Nervous System Pathways

Disorders of the central nervous system, particularly neurodegenerative diseases, present immense therapeutic challenges. β-Amino acid derivatives are being investigated for their potential to modulate key pathological pathways.

-

Role in Neurodegenerative Diseases : The cyanobacterial-produced β-amino acid derivative, α-amino-β-methylaminopropionic acid (BMAA), has been implicated in neurodegenerative conditions like Amyotrophic Lateral Sclerosis/Parkinson's Disease Complex (ALS/PDC).[16] In vitro studies show that BMAA can selectively injure motor neurons through excitotoxic mechanisms, including the activation of AMPA/kainate receptors, leading to increased intracellular calcium and reactive oxygen species (ROS) generation.[16]

-

Enzyme Inhibition in Alzheimer's Disease : Key enzymes in the pathology of Alzheimer's disease, such as β-secretase (BACE1) and γ-secretase, are primary therapeutic targets.[17][18] Inhibition of these enzymes can reduce the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in Alzheimer's brains.[8][18][19] Helical β-peptides have been identified as effective modulators of γ-secretase activity.[8]

Enzyme Inhibition and Receptor Modulation

The precise conformational control offered by β-amino acid scaffolds makes them excellent candidates for designing specific enzyme inhibitors and receptor ligands.

-

Antiviral Activity : Heterocyclic β-amino acid derivatives have been designed as inhibitors of viral enzymes. A notable target is influenza virus neuraminidase, an enzyme crucial for viral replication.[6][20] Pyrrolidine-based β-amino acid derivatives have been optimized to be significantly more potent than early lead compounds in cell culture assays against the influenza virus.[20]

-

Anti-inflammatory Effects : Certain isoxazole β-amino acid derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6] This highlights their potential as anti-inflammatory agents.[1]

-

Inhibition of Protein-Protein Interactions : The stable, helix-like structures formed by β-peptides can mimic the α-helices often found at the interface of protein-protein interactions (PPIs).[21] This makes them ideal scaffolds for designing inhibitors of PPIs, which are implicated in numerous diseases but are notoriously difficult to target with small molecules.[8][21]

Experimental Workflows for Screening and Validation

A rigorous, systematic approach is required to identify and validate the biological activities of novel β-amino acid derivatives. The following section details validated, step-by-step protocols for assessing antimicrobial and anticancer potential.

Workflow for Antimicrobial Activity Assessment

The primary goal is to determine the potency of a compound against a microbial target while ensuring it is not broadly toxic to mammalian cells. This establishes a preliminary therapeutic index.

Caption: Workflow for anticancer screening and validation.

Causality: This initial screen quantifies the dose-dependent effect of the derivatives on the growth of a specific cancer cell line, yielding the half-maximal inhibitory concentration (IC₅₀).

-

Cell Seeding: Seed a human cancer cell line (e.g., SW620 for colon cancer, Ramos for Burkitt's lymphoma) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Application: Treat the cells with a range of concentrations of the β-amino acid derivatives prepared by serial dilution. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Quantify cell viability using a suitable method, such as the MTT assay (as described in 3.1.2) or a resazurin-based assay.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: A known clinical anticancer drug (e.g., doxorubicin) should be used as a positive control to confirm the sensitivity of the cell line and the validity of the assay setup.

Causality: Once a compound shows antiproliferative activity, it is crucial to understand how it is stopping growth. This protocol distinguishes between cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects.

-

Cell Treatment: Culture the selected cancer cell line in larger format plates (e.g., 6-well plates) and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

-

Staining for Apoptosis: For apoptosis analysis, wash the cells and resuspend them in an Annexin V binding buffer. Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

-

Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol. Prior to analysis, wash the cells and treat them with RNase A, then stain the DNA with PI.

-